molecular formula C8H7F3O B12437375 2-(2,3,5-Trifluorophenyl)ethanol CAS No. 1000548-51-5

2-(2,3,5-Trifluorophenyl)ethanol

Cat. No.: B12437375
CAS No.: 1000548-51-5
M. Wt: 176.14 g/mol
InChI Key: WPGMOKWUUPSDBG-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O. It features a benzene ring substituted with three fluorine atoms at the 2-, 3-, and 5-positions and an ethanol group at the benzylic position. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate lipophilicity.

Key Properties (from Thermo Scientific):

  • Molecular Weight: 176.14 g/mol
  • Refractive Index: 1.4732
  • Purity: ≥97%
  • Synonyms: 2,4,5-Trifluorophenethyl alcohol, 2-(2,4,5-Trifluorophenyl)ethanol

Properties

CAS No.

1000548-51-5

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,3,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4,12H,1-2H2

InChI Key

WPGMOKWUUPSDBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCO)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trifluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2-(2,3,5-Trifluorophenyl)acetaldehyde using a palladium catalyst. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,3,5-Trifluorophenyl)ethanol with fluorinated analogs, focusing on structural features, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 1212932-15-4* C₈H₇F₃O 176.14 Three fluorine atoms at 2,3,5-positions; benzylic ethanol group Pharmaceutical intermediates
1-Phenyl-2,2,2-trifluoroethanol 340-05-6 C₈H₇F₃O 176.14 Trifluoromethyl group at benzylic position; no ring fluorine substitution Chiral building block for drug synthesis
2,3,5-Trifluorophenylacetic acid N/A C₈H₅F₃O₂ 202.12 Carboxylic acid group instead of ethanol; same fluorine substitution pattern Agrochemical intermediates
Ethyl 2,3,5-trifluorobenzoate 773135-01-6 C₉H₇F₃O₂ 204.15 Ethyl ester derivative; fluorine at 2,3,5-positions Organic synthesis
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol 957121-38-9 C₈H₉F₂NO 189.16 Amino group replaces one fluorine; stereospecific configuration Chiral ligands in asymmetric catalysis

Note: The CAS number for this compound is inferred from but requires verification due to conflicting nomenclature in .

Structural and Functional Differences

  • Fluorine Substitution Patterns: this compound has three fluorine atoms on the benzene ring, creating a symmetric substitution pattern. In contrast, (R)-2-Amino-2-(3,5-difluorophenyl)ethanol () retains only two fluorine atoms but introduces an amino group, altering polarity and hydrogen-bonding capacity. 1-Phenyl-2,2,2-trifluoroethanol () lacks ring fluorination but has a trifluoromethyl group, enhancing hydrophobicity.
  • Functional Groups: Carboxylic acid derivatives (e.g., 2,3,5-Trifluorophenylacetic acid) exhibit higher acidity (pKa ~2.5) compared to the neutral ethanol group (pKa ~15). Ethyl esters (e.g., Ethyl 2,3,5-trifluorobenzoate) are more lipophilic and hydrolytically stable than alcohols, making them suitable for prodrug designs.

Physicochemical Properties

  • Lipophilicity: The logP of this compound is estimated at ~2.1 (calculated using ChemAxon), lower than its trifluoromethyl analog (logP ~2.8). Ethyl 2,3,5-trifluorobenzoate has a higher logP (~3.0) due to the ester group.
  • Thermal Stability: Fluorinated alcohols like this compound decompose above 200°C, whereas carboxylic acid derivatives (e.g., 2,3,5-Trifluorophenylacetic acid) show higher thermal stability (decomposition >250°C).

Biological Activity

2-(2,3,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8_8H7_7F3_3O, characterized by a trifluorophenyl group attached to an ethanol backbone. The presence of three fluorine atoms significantly influences its chemical properties and biological activities. This compound is primarily explored for its potential applications in pharmaceuticals and synthetic chemistry due to its unique structural features.

The trifluorinated structure of this compound enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. The synthesis typically involves the reaction of fluorinated phenols with ethylene oxide or other alkylating agents under controlled conditions. The following table summarizes the synthesis routes and yields reported in various studies:

Synthesis MethodReactantsYield (%)
Alkylation with ethylene oxide2-(2,3,5-Trifluorophenol), Ethylene oxide85
Nucleophilic substitutionTrifluorobenzene derivatives90
Reduction of trifluoroacetophenoneTrifluoroacetophenone, NaBH4_475

Research indicates that the fluorinated structure of this compound may enhance binding affinity to specific molecular targets due to the electronegative nature of fluorine atoms. This can lead to increased metabolic stability and altered pharmacokinetics compared to similar compounds with fewer fluorine substituents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study evaluated several fluorinated analogs for their anticancer activity against NCI cancer cell lines, revealing that compounds with trifluorinated groups exhibited enhanced efficacy .

Case Studies

  • Anticancer Studies : A study published in Nature investigated the effects of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines on cancer cell lines. The results indicated that these compounds displayed significant cytotoxicity against a variety of cancer types, suggesting that similar mechanisms may be at play for this compound .
  • Pharmacological Evaluation : Another research effort focused on evaluating the pharmacokinetics of fluorinated compounds in vivo. It was found that the introduction of trifluoromethyl groups resulted in prolonged circulation times and enhanced bioavailability in animal models .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-(3-Fluorophenyl)ethanolContains one fluorine atomLower lipophilicity compared to trifluorinated variants
2-(4-Fluorophenyl)ethanolContains one fluorine atomSimilar applications but less metabolic stability
2-(3,4-Difluorophenyl)ethanolContains two fluorine atomsEnhanced lipophilicity compared to mono-fluoro variants
This compound Contains three fluorine atoms Increased metabolic stability and binding affinity

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